molecular formula C15H21N3O4S B11155348 1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11155348
M. Wt: 339.4 g/mol
InChI Key: HDGNZCVCIPSPSO-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

The synthesis of 1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of succinic anhydride with imines, followed by directed palladium-catalyzed C(sp3)–H functionalization. This method takes advantage of the developing carboxylic group properly derivatized with 8-aminoquinoline as a directing group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in central nervous system diseases . In medicine, it is explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory activities. In industry, it may be used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups, which can lead to different biological activities and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

1-butyl-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C15H21N3O4S/c1-2-3-8-18-10-11(9-14(18)19)15(20)17-12-4-6-13(7-5-12)23(16,21)22/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)(H2,16,21,22)

InChI Key

HDGNZCVCIPSPSO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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